molecular formula C16H11FN4O2 B1187005 5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

Cat. No.: B1187005
M. Wt: 310.28g/mol
InChI Key: VDZAINKALCMTDU-UHFFFAOYSA-N
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Description

“5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups, along with the furan ring, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the furan ring: This step may involve coupling reactions using furan derivatives.

    Functionalization with fluorine and methoxy groups: These groups can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazolopyrimidine core or the aromatic rings, potentially yielding dihydro derivatives.

    Substitution: The fluorine and methoxy groups may participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, “5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against various biological targets. Triazolopyrimidines are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether” would depend on its specific biological activity. Generally, triazolopyrimidines may act by:

    Inhibiting enzymes: The compound could bind to the active site of enzymes, blocking their activity.

    Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound might bind to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluorophenyl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Methoxyphenyl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of both fluorine and methoxy groups, along with the furan ring, makes “5-fluoro-2-[2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether” unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, or stability.

Properties

Molecular Formula

C16H11FN4O2

Molecular Weight

310.28g/mol

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11FN4O2/c1-22-14-9-10(17)4-5-11(14)12-6-7-18-16-19-15(20-21(12)16)13-3-2-8-23-13/h2-9H,1H3

InChI Key

VDZAINKALCMTDU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4=CC=CO4

Origin of Product

United States

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